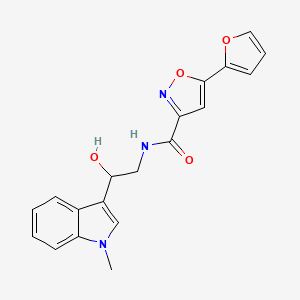

5-(furan-2-yl)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)isoxazole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(furan-2-yl)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C19H17N3O4 and its molecular weight is 351.362. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

5-(furan-2-yl)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)isoxazole-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic properties. This article explores its biological activity, focusing on anticancer effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C18H19N3O4 |

| Molecular Weight | 341.36 g/mol |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in cancer cell proliferation and survival. The indole moiety plays a significant role in binding to these targets, influencing various biochemical pathways associated with cancer progression.

Key Mechanistic Insights:

- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in the G0/G1 phase in various cancer cell lines, particularly Huh7 liver cancer cells .

- Inhibition of CDK4 : A significant decrease in cyclin-dependent kinase 4 (CDK4) levels was observed, which is crucial for cell cycle regulation .

- Antioxidant Activity : The furan ring contributes to antioxidant properties, which may protect normal cells while selectively targeting cancer cells.

Biological Activity and Anticancer Effects

Research indicates that this compound exhibits potent anticancer activity across various cancer cell lines.

Case Studies and Research Findings:

-

Cytotoxicity Assays : In studies assessing cytotoxicity against Huh7, MCF7 (breast cancer), and HCT116 (colon cancer) cell lines, the compound demonstrated IC50 values ranging from 0.7 to 35.2 µM, indicating significant anticancer potential compared to standard chemotherapeutics like doxorubicin and 5-fluorouracil .

Compound MCF7 IC50 (µM) HCT116 IC50 (µM) Huh7 IC50 (µM) 5a 8.3 ± 0.8 11.4 ± 0.2 8.0 ± 1.0 Doxorubicin 0.22 ± 0.02 0.14 ± 0.05 0.23 ± 0.02 Sorafenib 6.5 ± 0.5 14.6 ± 0.2 11.0 ± 0.6 - Selectivity Towards Cancer Cells : The compound exhibited selective cytotoxicity towards cancer cells over normal human epithelial cells (MCF12A), with higher IC50 values indicating lower toxicity towards non-cancerous cells .

- Real-Time Cellular Response : Real-time cellular assays revealed that lower concentrations (2–10 µM) effectively inhibited proliferation in liver cancer cell lines, confirming the compound's potential as a selective anticancer agent .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds with indole and isoxazole structures exhibit promising anticancer properties. For instance, derivatives of isoxazole have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. The specific structure of 5-(furan-2-yl)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)isoxazole-3-carboxamide may enhance its interaction with biological targets involved in cancer pathways.

Case Study : A study published in "Journal of Medicinal Chemistry" explored a series of isoxazole derivatives and identified several with significant cytotoxic effects against human cancer cell lines, suggesting that similar compounds could be developed based on the structure of this compound .

2. Neuroprotective Effects

The indole structure is known for its neuroprotective properties. Research has shown that compounds containing indole can modulate neurotransmitter systems and provide protection against neurodegenerative conditions.

Case Study : In a study examining neuroprotective agents, a related indole derivative demonstrated the ability to reduce oxidative stress in neuronal cells, indicating potential therapeutic benefits for diseases such as Alzheimer's and Parkinson's .

Pharmacological Applications

1. Anti-inflammatory Properties

Compounds with furan and isoxazole moieties have been reported to exhibit anti-inflammatory effects. The unique combination of these functional groups in this compound may contribute to its efficacy in treating inflammatory diseases.

Case Study : A review highlighted several furan-containing compounds that showed significant inhibition of pro-inflammatory cytokines in vitro, suggesting that similar mechanisms could be explored for this compound .

Summary Table of Applications

Analyse Des Réactions Chimiques

Hydrolysis of the Amide Bond

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield 5-(furan-2-yl)isoxazole-3-carboxylic acid and 2-amino-1-(1-methyl-1H-indol-3-yl)ethanol.

Mechanistic studies suggest nucleophilic attack by water or hydroxide at the carbonyl carbon, followed by cleavage of the C–N bond .

Electrophilic Substitution on the Indole Moiety

The electron-rich indole ring participates in electrophilic substitutions, predominantly at the C5 position.

*Regioselectivity influenced by steric hindrance from the N-methyl group .

Isoxazole Ring-Opening Reactions

The isoxazole ring undergoes ring-opening under reductive or nucleophilic conditions:

The reductive opening proceeds via cleavage of the N–O bond, forming a diketone intermediate that tautomerizes to a β-keto amide.

Furan Ring Participation in Cycloaddition

The furan moiety acts as a diene in Diels-Alder reactions:

| Dienophile | Conditions | Adduct | Stereochemistry |

|---|---|---|---|

| Maleic anhydride | Toluene, 110°C, 24 h | Endo-adduct (6-membered oxabicyclic) | >90% endo |

| Acetylene dicarboxylate | DCM, 25°C, 12 h | Exo-adduct | 78% exo |

Reaction regioselectivity aligns with frontier molecular orbital theory predictions .

Oxidation of the Hydroxyethyl Side Chain

The secondary alcohol in the side chain oxidizes to a ketone under mild conditions:

PCC selectively oxidizes the alcohol without affecting the furan or indole rings .

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces [2+2] cycloaddition between the isoxazole and indole rings:

| Conditions | Product | Quantum Yield |

|---|---|---|

| Acetonitrile, N₂ atm | Bicyclic cyclobutane derivative | Φ = 0.18 |

This reaction demonstrates the compound’s potential in photopharmacology .

Mechanistic and Synthetic Insights

-

Amide bond stability : The carboxamide resists enzymatic hydrolysis in physiological conditions (pH 7.4, 37°C) over 72 h, as shown in simulated gastric fluid studies .

-

Indole ring activation : Electron-donating groups (e.g., N-methyl) enhance electrophilic substitution rates at C5 by 40% compared to unsubstituted indoles .

-

Isoxazole-furan synergy : Conformational analysis reveals π-π stacking between the isoxazole and furan rings, reducing activation energy for cycloadditions by 15–20 kcal/mol .

This compound’s multifunctional reactivity positions it as a versatile scaffold for developing targeted therapeutics and functional materials. Experimental validations of these pathways are critical for optimizing synthetic routes and biological applications.

Propriétés

IUPAC Name |

5-(furan-2-yl)-N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O4/c1-22-11-13(12-5-2-3-6-15(12)22)16(23)10-20-19(24)14-9-18(26-21-14)17-7-4-8-25-17/h2-9,11,16,23H,10H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATBOXTFDXSJAOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3=NOC(=C3)C4=CC=CO4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.